Enhanced Lipophilicity (ΔXLogP3 = +0.4) Relative to Unsubstituted 1H-Benzimidazole-1-carbonitrile
The 2-methyl substituent increases computed lipophilicity by 0.4 log units compared to the des-methyl parent compound 1H-benzimidazole-1-carbonitrile (CAS 31892-41-8). The target compound has a computed XLogP3-AA value of 2, versus 1.6 for the unsubstituted analog [1]. This difference corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which is quantitatively meaningful for differential extraction behaviour in synthesis and for passive membrane permeability in biological screening cascades [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 1H-Benzimidazole-1-carbonitrile (CAS 31892-41-8): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.4 (approx. 2.5-fold increase in predicted logP) |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm (PubChem release 2021.05.07 / 2025.04.14) |
Why This Matters
A ΔlogP of 0.4 units is a meaningful differentiator for building block selection when downstream products target intracellular or CNS-penetrant chemical space, and affects liquid-liquid extraction efficiency during synthesis.
- [1] PubChem CID 10942715: 2-Methyl-1H-benzo[d]imidazole-1-carbonitrile, Computed Properties including XLogP3-AA = 2. PubChem CID 15758404: 1H-Benzimidazole-1-carbonitrile, XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
- [2] Computed property comparison between PubChem CID 10942715 and CID 15758404. XLogP3 algorithm (Cheng, T. et al., J. Chem. Inf. Model. 2007, 47, 2140–2148). View Source
